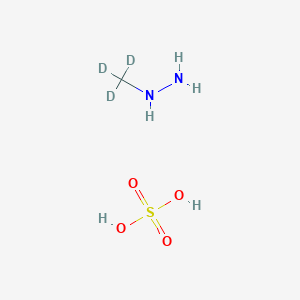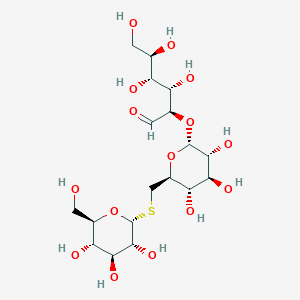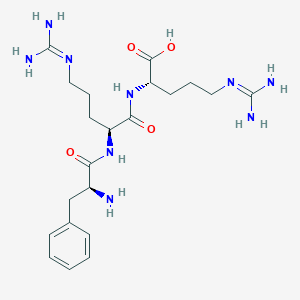
Methyl Hydrazine-d3 Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Hydrazine-d3 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a colorless crystalline solid with high solubility in water . It is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Hydrazine-d3 Sulfate can be synthesized through several methods. One common method involves the reaction of benzalazine with dimethyl sulfate in the presence of benzene. The reaction mixture is heated to gentle reflux for several hours, followed by steam distillation to remove benzene and benzaldehyde. The resulting product is then purified through recrystallization from ethyl alcohol .
Industrial Production Methods: Industrial production of this compound typically involves the methylation of hydrazine hydrate with methyl iodide or diazomethane. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl Hydrazine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions.
Major Products:
Oxidation: Produces oxides and water.
Reduction: Produces simpler hydrazine derivatives.
Substitution: Produces hydrazones and other derivatives.
Scientific Research Applications
Methyl Hydrazine-d3 Sulfate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Utilized in metabolic studies and tracer experiments.
Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl Hydrazine-d3 Sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The deuterium labeling allows for detailed tracking of the compound in metabolic pathways, providing insights into its behavior and interactions at the molecular level .
Comparison with Similar Compounds
Methyl Hydrazine: A non-deuterated version with similar chemical properties but lacks the isotopic labeling.
Dimethyl Hydrazine: Contains two methyl groups and is used in similar applications but has different reactivity.
Hydrazine: The parent compound, which is more reactive and less specific in its applications
Uniqueness: Methyl Hydrazine-d3 Sulfate’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .
Properties
IUPAC Name |
sulfuric acid;trideuteriomethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJPXUIZYHXEZ-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NN.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514690 |
Source


|
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70609-01-7 |
Source


|
| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)


![2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B140101.png)

